

Spectral Analysis of (4-Bromo-cyclohexyl)-dimethyl-amine Hydrobromide: A Technical Guide

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Compound of Interest

Compound Name:	4-Bromo-N,N-dimethylcyclohexanamine hydrobromide
CAS No.:	1624260-78-1
Cat. No.:	B581053

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Introduction

(4-Bromo-cyclohexyl)-dimethyl-amine hydrobromide is a tertiary amine salt with potential applications in pharmaceutical research and as a building block in organic synthesis. Its structure, featuring a brominated cyclohexane ring and a dimethylamino group, presents a unique combination of functionalities that can be elucidated through various spectroscopic techniques. This guide provides an in-depth analysis of the predicted spectral data for this compound, offering a foundational understanding for researchers and drug development professionals. While experimental data for this specific salt is not readily available in public databases, this guide leverages established principles of spectroscopy and data from analogous compounds to provide a robust predictive analysis.

The molecular structure of (4-Bromo-cyclohexyl)-dimethyl-amine hydrobromide consists of a cyclohexane ring substituted with a bromine atom and a dimethylammonium group. The

hydrobromide salt form implies the protonation of the tertiary amine. This protonation significantly influences the spectral characteristics of the molecule.

Predicted ^1H NMR Spectral Data

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by analyzing the chemical environment of hydrogen atoms. The predicted ^1H NMR spectrum of (4-Bromo-cyclohexyl)-dimethyl-amine hydrobromide in a suitable deuterated solvent (e.g., D_2O or DMSO-d_6) would exhibit distinct signals corresponding to the different protons in the molecule.

Experimental Protocol: ^1H NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of (4-Bromo-cyclohexyl)-dimethyl-amine hydrobromide in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d_6).
- **Instrumentation:** Utilize a 400 MHz or higher field NMR spectrometer.
- **Acquisition Parameters:**
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
 - Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Use a relaxation delay of at least 5 seconds to ensure quantitative integration, if required.
- **Data Processing:** Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Predicted ^1H NMR Chemical Shifts and Splitting Patterns

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Rationale for Prediction
N-H ⁺	9.0 - 10.0	Broad singlet	The proton on the positively charged nitrogen is expected to be significantly deshielded and will likely appear as a broad signal due to quadrupolar relaxation and exchange.[1]
CH-Br	3.8 - 4.2	Multiplet	The proton on the carbon bearing the bromine atom is deshielded by the electronegative bromine. Its multiplicity will depend on the stereochemistry (axial/equatorial) and coupling to adjacent protons.
CH-N	3.2 - 3.6	Multiplet	The proton on the carbon attached to the nitrogen is deshielded due to the inductive effect of the positively charged nitrogen. Its multiplicity will be complex due to coupling with neighboring cyclohexane protons.

N-(CH ₃) ₂	2.8 - 3.1	Singlet	The six protons of the two methyl groups are equivalent and will appear as a singlet. They are deshielded by the adjacent positively charged nitrogen atom.[2]
Cyclohexane CH ₂	1.5 - 2.5	Multiplets	The remaining methylene protons of the cyclohexane ring will appear as a series of overlapping multiplets in the aliphatic region.

Causality Behind Predictions: The predicted chemical shifts are based on the analysis of similar structures. For instance, in N-methylcyclohexylamine, the N-methyl protons appear around 2.42 ppm.[2] The presence of the electron-withdrawing bromine and the positive charge on the nitrogen in our target molecule will lead to a general downfield shift for all protons compared to a neutral, non-brominated analogue. The broadness of the N-H⁺ signal is a characteristic feature of amine salts.[2][3]

Diagram: ¹H NMR Assignment Workflow

Caption: Workflow for ¹H NMR spectral assignment.

Predicted ¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

- Instrumentation: A 100 MHz or higher ^{13}C NMR spectrometer.
- Acquisition Parameters:
 - Employ proton decoupling to simplify the spectrum to single lines for each unique carbon.
 - Set a spectral width appropriate for carbon signals (e.g., 0-220 ppm).
- Data Processing: Standard Fourier transformation and processing will be applied.

Predicted ^{13}C NMR Chemical Shifts

Carbon Assignment	Predicted Chemical Shift (ppm)	Rationale for Prediction
C-Br	50 - 60	The carbon atom bonded to the electronegative bromine atom will be deshielded.
C-N	60 - 70	The carbon atom attached to the positively charged nitrogen will experience a significant downfield shift due to the strong inductive effect. In N-methylcyclohexylamine, this carbon appears significantly downfield from other ring carbons.[2]
N-(CH ₃) ₂	40 - 50	The methyl carbons are attached to the nitrogen and will be deshielded.
Cyclohexane CH ₂	20 - 40	The remaining methylene carbons of the cyclohexane ring will appear in the typical aliphatic region.

Causality Behind Predictions: The chemical shifts are estimated based on the known effects of substituents on cyclohexane rings and the deshielding effect of a protonated amino group. Carbons directly attached to the bromine and nitrogen atoms are expected to be the most downfield in the aliphatic region.[1]

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

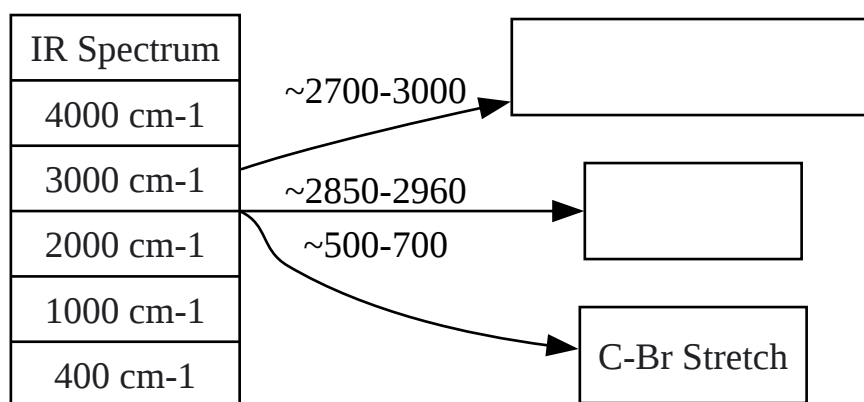
- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer.
- **Acquisition:** Record the spectrum over the range of 4000-400 cm^{-1} .

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity	Rationale for Prediction
2700 - 3000	N-H ⁺ stretch	Broad, Strong	This broad and intense absorption is a hallmark of a tertiary amine salt and is due to the stretching of the N-H ⁺ bond.[4][5][6]
2850 - 2960	C-H stretch (aliphatic)	Strong	These absorptions are due to the C-H stretching vibrations of the cyclohexane and methyl groups.[7]
1450 - 1470	C-H bend	Medium	Characteristic bending vibrations for CH ₂ and CH ₃ groups.
1000 - 1250	C-N stretch	Medium	Stretching vibrations of the C-N bond.
500 - 700	C-Br stretch	Medium to Strong	The C-Br stretching vibration typically appears in this region.

Causality Behind Predictions: The most characteristic feature will be the broad N-H⁺ stretching band, which distinguishes the salt from its free base form.[6] Tertiary amine salts show this band at lower frequencies compared to primary and secondary amine salts.[5] The other predicted absorptions are standard for aliphatic amines and alkyl halides.

Diagram: Key IR Absorptions



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Caption: Predicted key regions in the IR spectrum.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Experimental Protocol: Mass Spectrometry

- Sample Introduction: Use a suitable ionization technique such as Electrospray Ionization (ESI) for the hydrobromide salt.
- Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).
- Analysis Mode: Operate in positive ion mode to detect the cationic species.

Predicted Mass Spectrum Peaks

m/z Value	Assignment	Rationale for Prediction
206.06/208.06	$[M]^+$ (free base)	The molecular ion of the free base, (4-Bromo-cyclohexyl)-dimethyl-amine, would be observed. The characteristic isotopic pattern of bromine (^{19}Br and ^{81}Br in approximately 1:1 ratio) will result in two peaks separated by 2 m/z units.[8]
M+H ⁺	$[M+H]^+$	The protonated molecule of the free base, which is the cation of the salt. This would appear at m/z 207.07 and 209.07.
Various fragments	Fragmentation Products	Alpha-cleavage next to the nitrogen is a common fragmentation pathway for amines, leading to the loss of alkyl radicals.[3]

Causality Behind Predictions: In ESI-MS, the hydrobromide salt will dissociate, and the protonated amine $[M+H]^+$ will be detected. The molecular weight of the free base is 206.12 g/mol .[8] The presence of a single nitrogen atom dictates that the molecular ion of the free base will have an even mass ("Nitrogen Rule").[3] The isotopic signature of bromine is a key identifier.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectral data for (4-Bromo-cyclohexyl)-dimethyl-amine hydrobromide. The interpretations are grounded in fundamental spectroscopic principles and data from analogous compounds. This information serves as a valuable resource for the identification and characterization of this compound in a

research and development setting. Experimental verification of these predictions is highly recommended for definitive structural confirmation.

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